An In-depth Technical Guide to 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, a functionalized derivative of nicotinic acid. While this specific molecule is a specialized research chemical, this document extrapolates its properties, synthesis, and potential applications from established chemical principles and data on related compounds.
Introduction and Structural Elucidation
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a pyridinecarboxylic acid derivative.[1] Its structure is characterized by a nicotinic acid (pyridine-3-carboxylic acid) core.[2][3] At the 2-position of the pyridine ring, an ethylamino linker is attached, and the terminal amine of this linker is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a common feature in organic synthesis, enabling selective reactions at other sites of the molecule.
The strategic placement of the functional groups—the carboxylic acid, the secondary amine, and the Boc-protected primary amine—makes this molecule a versatile building block in medicinal chemistry and drug discovery.
Physicochemical Properties
The predicted physicochemical properties of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid are summarized in the table below. These values are calculated based on its chemical structure and are essential for predicting its solubility, permeability, and potential for use in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C13H19N3O4 | Calculated |
| Molecular Weight | 281.31 g/mol | Calculated |
| IUPAC Name | 2-{[2-(tert-butoxycarbonylamino)ethyl]amino}pyridine-3-carboxylic acid | |
| Predicted XLogP3 | 1.2 | Calculated |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
| Rotatable Bond Count | 6 | Calculated |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid involves a nucleophilic aromatic substitution reaction. The following protocol is a standard method for the synthesis of similar aminopyridine derivatives.
Experimental Protocol: Synthesis of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid
Materials:
-
2-Chloronicotinic acid
-
N-Boc-ethylenediamine
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) and N-Boc-ethylenediamine (1.2 equivalents) in DMSO.
-
Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid.
Potential Applications in Research and Drug Discovery
The unique structural features of 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Combinatorial Libraries: The nicotinic acid core is a well-established pharmacophore found in numerous bioactive compounds.[4][5] The presence of a Boc-protected amine allows for the facile introduction of a wide range of substituents after deprotection, making this molecule an ideal starting point for the creation of chemical libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD) campaigns targeting various enzymes and receptors.[6]
-
Development of Novel Antimicrobial and Anticancer Agents: Nicotinic acid derivatives have been explored for their potential as antimicrobial and anticancer agents.[7][8] The ethylamino side chain can be further functionalized to enhance these activities.
-
Probes for Chemical Biology: After appropriate modification, for instance with a fluorescent tag, this molecule could be used as a chemical probe to study biological systems.
Conceptual Applications Diagram
Caption: Potential applications stemming from the core structure.
Recommended Analytical Methods
To ensure the identity and purity of synthesized 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid, a combination of analytical techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the molecular weight of the compound, confirming its identity.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. The spectra will show characteristic peaks for the pyridine ring protons, the ethyl chain protons, and the protons of the Boc group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the Boc group.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for compound characterization.
Conclusion
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is a strategically designed molecule with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed using modern analytical methods. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a valuable tool for the development of novel therapeutic agents and chemical probes.
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